ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known to have a wide range of biological activities and are important in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. Pyridine derivatives can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C bond formations .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, closely related to ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is used in the synthesis of tetrahydropyridines. These compounds are synthesized through a [4 + 2] annulation process with N-tosylimines, highlighting the compound's utility in creating complex heterocyclic structures (Zhu, Lan, & Kwon, 2003).
Pharmaceutical Research
- Antidopaminergic Effects : A study on the solid state conformations and antidopaminergic effects of certain benzamides, which have structural similarities to this compound, suggests potential applications in understanding dopamine receptor interactions (Högberg et al., 1986).
- Antituberculosis Activity : Certain thiazole-aminopiperidine analogs, related to this compound, have been evaluated for their antituberculosis activity and cytotoxicity. These compounds demonstrated promise in inhibiting Mycobacterium tuberculosis (Jeankumar et al., 2013).
Synthesis of Heterocyclic Compounds
- Functionalized Pyridothienopyrimidines : Research has shown the ability of compounds similar to this compound to synthesize novel pyridothienopyrimidines, indicating its role in creating diverse heterocyclic compounds (Kostenko et al., 2007).
Molecular Modeling and Receptor Interaction
- Insulin-Releasing Receptor Sites : Analogues of [(acylamino)ethyl]benzoic acids, structurally similar to the compound , have been studied for their interaction with insulin-releasing receptor sites, suggesting potential applications in diabetes research (Brown & Foubister, 1984).
Heterocyclic Chemistry
- Synthesis of Pyrimidines : Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, similar in structure to the compound , react under specific conditions to yield novel pyrimido[1,2-a]pyrimidines, highlighting the compound's significance in heterocyclic chemistry (Eynde et al., 2001).
Future Directions
properties
IUPAC Name |
ethyl 2-benzamido-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-25-18(24)21-9-8-12-13(10-21)26-17(14(12)15(19)22)20-16(23)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H2,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELKYOZYQBSEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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